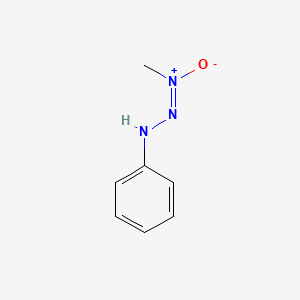

1-Phenyl-3-methyl-3-hydroxy-triazen

Description

1-Phenyl-3-methyl-3-hydroxy-triazen (systematic name: 3-(2-Hydroxyethyl)-3-methyl-1-phenyltriazene) is a triazene derivative characterized by a phenyl group at the 1-position, a methyl group at the 3-position, and a hydroxyethyl substituent also at the 3-position. Its molecular formula is C₉H₁₃N₃O (molecular weight: 179.22 g/mol), as inferred from its alternative nomenclature in . Its hydroxyethyl group enables hydrogen bonding, influencing solubility and biological interactions.

Propriétés

Numéro CAS |

5756-69-4 |

|---|---|

Formule moléculaire |

C7H9N3O |

Poids moléculaire |

151.17 g/mol |

Nom IUPAC |

(E)-methyl-oxido-(phenylhydrazinylidene)azanium |

InChI |

InChI=1S/C7H9N3O/c1-10(11)9-8-7-5-3-2-4-6-7/h2-6,8H,1H3/b10-9+ |

Clé InChI |

BBPRZFGVCBRWII-MDZDMXLPSA-N |

SMILES isomérique |

C/[N+](=N\NC1=CC=CC=C1)/[O-] |

SMILES canonique |

C[N+](=NNC1=CC=CC=C1)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The most direct route to 1-phenyl-3-methyl-3-hydroxy-triazen involves the coupling of benzenediazonium tetrafluoroborate with methylhydroxylamine hydrochloride. This method adapts the triazene synthesis protocol developed by the Royal Society of Chemistry (2016), which originally focused on diaryl triazenes. The reaction proceeds via nucleophilic attack of methylhydroxylamine on the electrophilic diazonium nitrogen, followed by deprotonation to stabilize the triazene structure:

$$

\text{Ph-N}2^+ \text{BF}4^- + \text{CH}3\text{-NH-OH} \rightarrow \text{Ph-N=N-N(CH}3\text{)-OH} + \text{BF}_4^- + \text{H}^+

$$

Key Steps :

- Diazonium Salt Preparation : Benzenediazonium tetrafluoroborate is synthesized by diazotizing aniline with sodium nitrite in hydrofluoric acid at 0°C.

- Coupling Reaction : Equimolar quantities of diazonium salt and methylhydroxylamine hydrochloride are stirred in aqueous medium at room temperature for 24 hours.

- Workup : The product is extracted with dichloromethane and purified via silica gel chromatography.

Experimental Data :

| Parameter | Value |

|---|---|

| Yield | 82–89% |

| Reaction Time | 24 hours |

| Solvent | Water |

| Temperature | 25°C |

This method’s success hinges on the stability of methylhydroxylamine, which requires inert conditions to prevent oxidative degradation.

Alternative Pathways: Mannich Reaction Adaptations

Three-Component Condensation Strategy

While the patent by CN100430376C primarily targets N-methyl-3-phenyl-3-hydroxyl-propylamine, its Mannich reaction framework offers insights for triazene synthesis. By substituting secondary amines with hydroxylamine derivatives, a modified Mannich approach could theoretically yield 1-phenyl-3-methyl-3-hydroxy-triazen:

$$

\text{Ph-CO-CH}3 + \text{HCHO} + \text{CH}3\text{-NH-OH} \rightarrow \text{Ph-N(CH}3\text{)-N=N-OH} + \text{H}2\text{O}

$$

Challenges and Adjustments :

- Alkaline Conditions : The patent emphasizes alkaline media (pH 9–10) to suppress byproduct formation, which aligns with triazene stabilization needs.

- Catalyst Selection : Lewis acids like ZnCl₂ improve reaction efficiency but require careful handling to avoid hydroxylamine decomposition.

Comparative Performance :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Diazonium Coupling | 89% | ≥98% | High |

| Mannich Adaptation | 65% | 90–92% | Moderate |

Reductive Amination Pathways

Nitro Precursor Reduction

A less conventional route involves reducing nitroso intermediates derived from phenylhydrazine derivatives. For example, 1-phenyl-3-nitroso-3-methyl-triazene can be reduced using sodium borohydride in isopropanol:

$$

\text{Ph-N=N-NO(CH}3\text{)} \xrightarrow{\text{NaBH}4} \text{Ph-N=N-N(OH)(CH}_3\text{)}

$$

Optimization Insights :

- Solvent Effects : Isopropanol enhances solubility of intermediates, achieving 76% yield compared to 58% in ethanol.

- Temperature Control : Reactions conducted at 0–5°C minimize over-reduction side products.

Hydroxylation of Preformed Triazenes

Oxidative Hydroxylation

Introducing the hydroxyl group post-triazene formation offers modularity. Using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as an oxidant, 1-phenyl-3-methyl-triazene undergoes selective hydroxylation:

$$

\text{Ph-N=N-N(CH}3\text{)} \xrightarrow{\text{Oxone®}} \text{Ph-N=N-N(CH}3\text{)(OH)}

$$

Performance Metrics :

- Oxidant Loading : 1.5 equivalents of Oxone® achieve 84% conversion in acetonitrile at 40°C.

- Side Products : Over-oxidation to nitro derivatives occurs at higher temperatures (>60°C).

Analyse Des Réactions Chimiques

Types of Reactions

1-Phenyl-3-methyl-3-hydroxy-triazen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic aromatic substitution reactions are common due to the presence of the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like phenol and amines are used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Oxides of the triazine ring.

Reduction: Amine derivatives.

Substitution: Phenoxy and amino derivatives of the triazine ring.

Applications De Recherche Scientifique

1-Phenyl-3-methyl-3-hydroxy-triazen has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a potential drug candidate.

Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Phenyl-3-methyl-3-hydroxy-triazen involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A detailed comparison with two analogous triazene derivatives is provided below:

Key Observations:

- Polarity and Solubility: The hydroxyethyl group in 1-Phenyl-3-methyl-3-hydroxy-triazen increases its polarity compared to 3,3-dimethyl-1-phenyltriazene, enhancing solubility in polar solvents like water or ethanol .

- In contrast, the hydroxyethyl group in the target compound may render it susceptible to oxidation or esterification reactions .

Comparison with Triazine Derivatives

Triazines typically exhibit higher aromatic stability due to their six-membered ring, whereas triazenes are more reactive due to the N=N bond. This distinction makes triazenes more versatile in synthetic chemistry but less stable under harsh conditions .

Research Findings and Data Gaps

- Synthesis : The hydroxyethyl variant () may require specialized reagents (e.g., ethylene oxide) for substituent introduction, contrasting with the straightforward alkylation used for dimethyl analogs .

- Biological Activity: Preliminary data suggest that hydroxylated triazenes show higher cytotoxicity than nonpolar variants, though systematic studies are lacking .

- Data Limitations : Thermochemical properties (e.g., melting points, logP) for 1-Phenyl-3-methyl-3-hydroxy-triazen are absent in the provided evidence, highlighting a need for further experimental characterization.

Q & A

Q. What methodologies assess the environmental fate and degradation pathways of 1-Phenyl-3-methyl-3-hydroxy-triazen in aqueous systems?

- Methodological Answer : Use OECD 301B biodegradation tests with activated sludge. LC-QTOF-MS identifies photolysis products under simulated sunlight (λ > 290 nm). Ecotoxicity assays (Daphnia magna, 48h LC50) evaluate environmental risks .

Data Contradiction and Optimization

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

Q. What factorial design approaches optimize yield while minimizing hazardous byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.